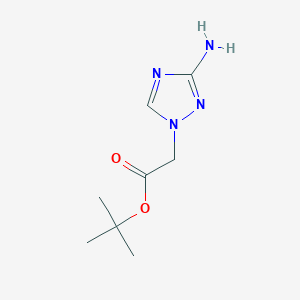

tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound with the CAS Number: 1247788-39-1 . It has a molecular weight of 198.22 and is typically stored at 4°C . The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O2/c1-8(2,3)14-6(13)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder and is typically stored at 4°C . Its molecular weight is 198.22 .Wissenschaftliche Forschungsanwendungen

X-Ray Structure and DFT Studies of Triazolyl-Indole Derivatives

Triazolyl-indole derivatives, including tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, have been synthesized and studied using X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) analyses. These compounds exhibit significant hydrogen bonding and other non-covalent interactions, contributing to their molecular packing. Their electronic properties, including charge distribution and molecular electrostatic potential, were also investigated to understand their reactivity and potential applications in scientific research (Boraei et al., 2021).

Click Chemistry in Amino Acid Derivatives

The utility of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives in click chemistry has been demonstrated through their reaction with a series of azides to yield N-isoindolinyl-1,2,3-triazolylalanine derivatives. This process highlights the versatility of tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate in synthesizing novel amino acid derivatives, potentially useful in developing peptidomimetics and other bioactive compounds (Patil & Luzzio, 2017).

Enantioselective Synthesis of β-Analogues of Amino Acids

Research has shown the enantioselective synthesis of β-alanine derivatives using tert-butyl bromoacetate, which can serve as a precursor to this compound. This method involves electrophilic attack and subsequent nitrogen introduction, demonstrating the compound's potential in synthesizing chiral amino acids (Arvanitis et al., 1998).

Antioxidant Properties of Triazol-5-one Derivatives

A study on novel 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which could be structurally related to this compound, revealed their antioxidant activities. These compounds were assessed for their reducing power, free radical scavenging, and metal chelating activity, indicating their potential utility in scientific research aimed at discovering new antioxidants (Alkan et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .

Eigenschaften

IUPAC Name |

tert-butyl 2-(3-amino-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-6(13)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPAVIYBSOELDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=NC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

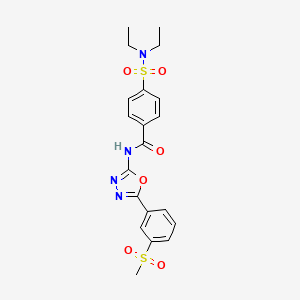

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

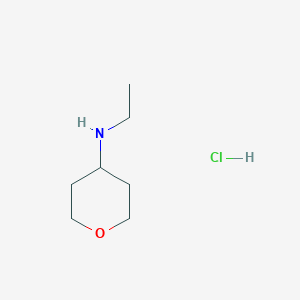

![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)

![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)

![5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)

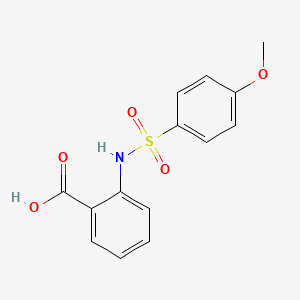

![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)